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molecular formula C11H10O B8745021 2-Methyl-4-phenylfuran CAS No. 21433-91-0

2-Methyl-4-phenylfuran

Cat. No. B8745021
M. Wt: 158.20 g/mol
InChI Key: KUGFDGJVAIMWFN-UHFFFAOYSA-N
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Patent
US04792614

Procedure details

To a solution of 0.5 g HgSO4 in 30 mL of 2N HgSO4 was added 4.74 g (30 mmol) of 4,5-epoxy-4-phenyl-1-pentyne in 30 mL of absolute ethanol over a 5 minute period. The reaction mixture was refluxed for 0.25 hour and cooled to 23° C. After addition to 150 mL of H2O the mixture was extracted with hexanes three times. The combined organic layers were dried (MgSO4) and concentrated under reduced pressure. Sublimination (90° C. at 15 mmHg) of the solid gave 3.6 g (76%) of 2-methyl-4-phenylfuran as a solid (m.p. 89°-91° C.) which was homogeneous by spectroscopic considerations; IR (KBr) 1599, 1545, 1440, 742 cm-1 ; 1HNMR (300 MHz, CDCl3) δ 7.62 (s, 1H), 7.50 (d, 2H, J=9.0 Hz), 7.38 (t, 2H, J=9.0 Hz), 7.28 (t, 1H, J=9.0 Hz), 6.33 (s, 1H), 2.35 (s, 3H).
[Compound]
Name
HgSO4
Quantity
0.5 g
Type
reactant
Reaction Step One
Name
4,5-epoxy-4-phenyl-1-pentyne
Quantity
4.74 g
Type
reactant
Reaction Step One
[Compound]
Name
HgSO4
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
150 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[O:1]1[CH2:6][C:2]1([C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1)[CH2:3][C:4]#[CH:5].O>C(O)C>[CH3:5][C:4]1[O:1][CH:6]=[C:2]([C:7]2[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=2)[CH:3]=1

Inputs

Step One
Name
HgSO4
Quantity
0.5 g
Type
reactant
Smiles
Name
4,5-epoxy-4-phenyl-1-pentyne
Quantity
4.74 g
Type
reactant
Smiles
O1C(CC#C)(C1)C1=CC=CC=C1
Name
HgSO4
Quantity
30 mL
Type
solvent
Smiles
Name
Quantity
30 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
150 mL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
23 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was refluxed for 0.25 hour
Duration
0.25 h
EXTRACTION
Type
EXTRACTION
Details
was extracted with hexanes three times
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layers were dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
CC=1OC=C(C1)C1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 3.6 g
YIELD: PERCENTYIELD 76%
YIELD: CALCULATEDPERCENTYIELD 75.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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